![molecular formula C16H16N2O3 B4023905 3-(4-methylbenzyl)-1-(5-methyl-3-isoxazolyl)-2,5-pyrrolidinedione](/img/structure/B4023905.png)
3-(4-methylbenzyl)-1-(5-methyl-3-isoxazolyl)-2,5-pyrrolidinedione
Description
The compound “3-(4-methylbenzyl)-1-(5-methyl-3-isoxazolyl)-2,5-pyrrolidinedione” is part of a broader class of organic compounds that feature pyrrolidine diones and isoxazole rings. These structures are of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
Synthesis methods for compounds containing isoxazole rings and pyrrolidine diones often involve cycloaddition reactions, as seen in the formation of highly functionalized isoxazoles from alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates using domino 1,3-dipolar cycloaddition and elimination processes (Ruano, Fajardo, & Martín, 2005). Similar strategies may be applicable to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule often features complex hydrogen bonding and molecular geometry that can be elucidated through X-ray crystallography or NMR spectroscopy. For instance, studies have detailed the hydrogen-bonded structures in related compounds, emphasizing the role of N-H...O and C-H...O interactions (Portilla et al., 2007).
properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-3-5-12(6-4-10)8-13-9-15(19)18(16(13)20)14-7-11(2)21-17-14/h3-7,13H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBJEFUAQIEOBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=NOC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylbenzyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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